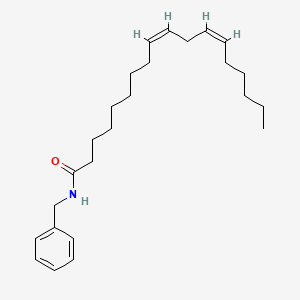

N-Benzyllinoleamide

Beschreibung

See also: Lepidium meyenii root (part of).

Eigenschaften

IUPAC Name |

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLCIANOBCQGW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18286-71-0 | |

| Record name | N-Benzyl-linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of N-Benzyllinoleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive lipid amide belonging to the class of N-acyl amides, which has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound, with a focus on its interactions with key enzymatic targets. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

The primary mechanisms of action of this compound are centered on the inhibition of two key enzymes involved in lipid signaling: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory and analgesic epoxy fatty acids (EpFAs).

The inhibition of sEH by this compound leads to an accumulation of EpFAs, such as epoxyeicosatrienoic acids (EETs). These stabilized EpFAs can then exert their biological effects, which include vasodilation, anti-inflammatory responses, and analgesia. One of the downstream pathways influenced by EETs involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) via a cyclic adenosine (B11128) monophosphate (cAMP)-dependent mechanism.

| Compound | Target Enzyme | IC50 (nM) | Source |

| This compound | Human sEH | 20 - 300 | [1][2][3][4] |

| This compound | Mouse sEH | 20 - 300 | [1] |

| This compound | Rat sEH | 20 - 300 |

This protocol is based on the principle of a fluorometric assay used for screening sEH inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sEH.

Materials:

-

Recombinant human, rat, or mouse sEH

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

This compound (test compound)

-

Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, AUDA)

-

Solvent for compounds (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in sEH assay buffer to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute the recombinant sEH in cold sEH assay buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the microplate, add the diluted this compound solution or control (vehicle or positive inhibitor). b. Add the diluted sEH enzyme solution to all wells except the blank (no enzyme) wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the sEH fluorogenic substrate to all wells.

-

Fluorescence Measurement: a. Immediately place the microplate in a fluorescence reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME-derived product) over a set period (e.g., 30 minutes) in kinetic mode, or as an endpoint reading after a fixed incubation time.

-

Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of this compound. c. Determine the percent inhibition relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).

By inhibiting FAAH, this compound increases the endogenous levels of anandamide. Anandamide is an agonist for cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors, particularly CB1 in the central nervous system, is associated with analgesic, anxiolytic, and anti-inflammatory effects. This mechanism of action positions this compound as a modulator of the endocannabinoid system.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | FAAH | 7.2 |

This protocol is based on a fluorometric assay for screening FAAH inhibitors, similar to the one described for sEH.

Objective: To determine the IC50 of this compound against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing EDTA)

-

FAAH fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

This compound (test compound)

-

Positive control inhibitor (e.g., URB597)

-

Solvent for compounds (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate solvent and assay buffer.

-

Enzyme Preparation: Dilute recombinant FAAH in cold assay buffer.

-

Assay Reaction: a. Add the diluted this compound or control solutions to the microplate wells. b. Add the diluted FAAH enzyme solution to all wells except the blanks. c. Pre-incubate the plate at 37°C for a specified duration (e.g., 15 minutes). d. Initiate the reaction by adding the FAAH fluorogenic substrate.

-

Fluorescence Measurement: a. Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for the product of AAMCA hydrolysis) over time or as an endpoint reading after incubation at 37°C.

-

Data Analysis: a. Correct for background fluorescence. b. Calculate the reaction rates and percent inhibition for each concentration of the test compound. c. Determine the IC50 value by fitting the data to a dose-response curve.

Interaction with the Endocannabinoid System and TRPV1

The inhibition of FAAH by this compound directly links its mechanism of action to the endocannabinoid system. The resulting increase in anandamide levels can lead to the activation of cannabinoid receptors. Furthermore, anandamide is also a known endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation.

It is important to note that while this compound can indirectly lead to the activation of TRPV1 channels through the elevation of anandamide, there is currently no direct evidence to suggest that this compound itself is a direct agonist or antagonist of TRPV1. Further research, such as radioligand binding assays or electrophysiological studies with this compound on TRPV1-expressing cells, would be required to elucidate any direct interaction.

Conclusion

This compound exerts its primary pharmacological effects through the dual inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase. This multifaceted mechanism of action leads to the modulation of several important lipid signaling pathways, resulting in anti-inflammatory, analgesic, and anxiolytic properties. The inhibition of sEH increases the levels of protective epoxy fatty acids, while the inhibition of FAAH enhances endocannabinoid signaling by increasing anandamide concentrations. The indirect influence on TRPV1 channels via elevated anandamide levels represents a further dimension of its activity within the complex network of pain and inflammation signaling. This comprehensive understanding of its molecular targets and pathways is crucial for the continued investigation and potential therapeutic development of this compound and related compounds.

References

- 1. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

- 4. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of N-Benzyllinoleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive lipid molecule that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its enzymatic inhibition and impact on inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

The primary in vitro biological activities of this compound identified to date revolve around its potent inhibition of soluble epoxide hydrolase (sEH) and its modulatory effects on fatty acid amide hydrolase (FAAH) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro biological activity of this compound.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound

| Enzyme Source | IC50 (nM) |

| Human sEH | 29 ± 2 |

| Mouse sEH | 21 ± 1 |

| Rat sEH | 46 ± 5 |

Data extracted from Singh et al. (2020).

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound

| Enzyme Source | IC50 (µM) |

| Rat Brain Homogenate | > 10 |

Data suggests weak inhibition, as reported by Singh et al. (2020).

Table 3: Inhibition of NF-κB Activation by this compound Analogues

| Compound | Cell Line | Stimulant | IC50 (µM) |

| This compound Analogue | C8-D1A, Neuro-2a, EOC 13.31 | Not Specified | Varies by analogue |

Specific IC50 values for the parent compound this compound on NF-κB inhibition are not yet prominently available in the literature; however, its analogues have shown potent inhibitory activity.

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

This compound acts as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which in turn can exert their anti-inflammatory effects.

Experimental Workflow: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound against sEH in vitro.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric method to determine the IC50 value of this compound against recombinant sEH.

Materials:

-

Recombinant human, mouse, or rat sEH

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC))

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted this compound solution. b. Add the diluted sEH solution to each well. c. Incubate the plate at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorescent substrate solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNC hydrolysis) over a set period.

-

Data Analysis: a. Determine the rate of reaction for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a general fluorometric method for assessing the inhibitory effect of this compound on FAAH activity.

Materials:

-

Rat brain homogenate or recombinant FAAH

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

-

Fluorescent substrate (e.g., arachidonoyl-7-amino, 4-methyl coumarin (B35378) amide (AAMCA))

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of this compound and the FAAH enzyme source as described for the sEH assay.

-

Assay Reaction: a. Add the diluted this compound and FAAH preparation to the wells of the microplate. b. Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the fluorescent substrate to initiate the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence (e.g., Ex/Em = 355/460 nm for the product of AAMCA hydrolysis) over time.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the sEH assay.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to evaluate the effect of compounds on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

-

A suitable cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid.

-

This compound

-

Cell culture medium and supplements

-

An NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α))

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells into the 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Add the NF-κB activating agent (e.g., TNF-α) to the wells to induce NF-κB activation. Include appropriate controls (unstimulated cells, vehicle-treated cells).

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

-

Cell Lysis and Luciferase Assay: a. Lyse the cells using a lysis buffer. b. Add the luciferase assay reagent to the cell lysate.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to a control for cell viability if necessary. b. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound. c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound demonstrates significant in vitro biological activity, primarily as a potent inhibitor of soluble epoxide hydrolase. Its weaker interaction with FAAH and the potential for its analogues to inhibit the NF-κB pathway suggest a multi-target profile that warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in inflammatory and related diseases. Further studies are encouraged to elucidate the precise mechanisms of action and to explore its efficacy in more complex biological systems.

N-Benzyllinoleamide: A Potent, Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor for Inflammatory Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyllinoleamide, a naturally occurring macamide found in Lepidium meyenii (maca), has emerged as a promising therapeutic agent targeting the soluble epoxide hydrolase (sEH) enzyme. This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby attenuating inflammatory responses and associated pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its evaluation, and visualization of the key signaling pathways involved. The information presented herein is intended to support further research and development of this compound and related compounds as novel anti-inflammatory therapeutics.

Introduction

The soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts. EETs are potent endogenous signaling molecules with well-documented anti-inflammatory, analgesic, and vasodilatory properties. Consequently, the inhibition of sEH presents an attractive therapeutic strategy for a range of inflammatory conditions.

This compound is a member of the macamide family of compounds isolated from Lepidium meyenii. Recent studies have identified it as a potent, orally bioavailable inhibitor of sEH.[1] Its ability to effectively reduce inflammatory pain in preclinical models highlights its potential as a lead compound for the development of new anti-inflammatory drugs.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the soluble epoxide hydrolase enzyme. This inhibition leads to an accumulation of EETs, which can then activate downstream signaling pathways to resolve inflammation.

The Soluble Epoxide Hydrolase Pathway

The sEH pathway is a critical branch of the arachidonic acid metabolic cascade.

Caption: The Soluble Epoxide Hydrolase (sEH) Pathway.

As depicted, arachidonic acid is metabolized by cytochrome P450 epoxygenases to form EETs. These EETs are subsequently hydrolyzed by sEH to the less active DHETs. This compound inhibits sEH, thereby increasing the levels of beneficial EETs.

Downstream Signaling of EETs

Elevated levels of EETs, resulting from sEH inhibition, can activate several downstream signaling pathways, including G-protein coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and the cyclic AMP (cAMP) pathway, to mediate their anti-inflammatory effects.

Caption: Downstream Signaling Pathways of EETs.

Quantitative Data

In Vitro sEH Inhibitory Potency

The inhibitory potency of this compound against recombinant human, mouse, and rat sEH has been determined and is summarized in the table below.[1]

| Compound | Human sEH IC₅₀ (nM) | Mouse sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) |

| This compound | 40 ± 3 | 34 ± 2 | 49 ± 4 |

Pharmacokinetic Profile in Rats

The pharmacokinetic parameters of this compound following oral administration in rats are presented below.[1]

| Parameter | Value |

| Dose (mg/kg) | 100 (oral) |

| Cₘₐₓ (ng/mL) | 180 ± 30 |

| Tₘₐₓ (h) | 2.0 ± 0.5 |

| AUC₀₋₂₄ (ng·h/mL) | 1200 ± 200 |

Experimental Protocols

Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory potency of this compound against sEH using a fluorometric assay.

Materials:

-

Recombinant human, mouse, or rat sEH

-

This compound

-

sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

-

In the wells of the 96-well plate, add the assay buffer, the sEH enzyme, and the various concentrations of this compound. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

-

Incubate the plate at 30°C for 5-10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the sEH fluorescent substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental Workflow for sEH Inhibition Assay.

In Vivo Lipopolysaccharide-Induced Inflammatory Pain Model in Rats

This protocol outlines a general procedure to evaluate the anti-inflammatory and analgesic effects of this compound in a rat model of LPS-induced inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., corn oil)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Apparatus for assessing nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

-

Acclimatize rats to the testing environment and handling for several days before the experiment.

-

Establish baseline nociceptive thresholds for each rat.

-

Administer this compound (e.g., 100 mg/kg) or vehicle orally to the rats.

-

After a predetermined time (e.g., 1-2 hours), induce inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.

-

At various time points post-LPS injection (e.g., 2, 4, 6, 24 hours), assess nociceptive thresholds (mechanical withdrawal threshold and thermal withdrawal latency).

-

Compare the nociceptive thresholds of the this compound-treated group to the vehicle-treated group to determine the analgesic effect.

Pharmacokinetic Study in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats with jugular vein cannulation

-

This compound

-

Vehicle for oral administration

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast rats overnight before dosing.

-

Administer a single oral dose of this compound (e.g., 100 mg/kg).

-

Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation followed by extraction.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

References

Unveiling the Journey of N-Benzyllinoleamide: A Pharmacokinetic Profile

FOR IMMEDIATE RELEASE

A Deep Dive into the Pharmacokinetic Profile of N-Benzyllinoleamide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, a bioactive compound found in Lepidium meyenii (Maca). The document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies, and visualizes relevant biological pathways to support ongoing research and drug development efforts.

This compound has garnered attention for its potential therapeutic effects, including the alleviation of inflammatory pain through the inhibition of soluble epoxide hydrolase (sEH).[1][2][3] Understanding its journey through the body is paramount for optimizing its therapeutic application.

Quantitative Pharmacokinetic Parameters

A pivotal study in rats following a single oral administration of 100 mg/kg of this compound (referred to as compound 4) revealed its oral bioavailability and key pharmacokinetic characteristics.[1] The following table summarizes the reported parameters.

| Parameter | Value | Unit | Species | Administration Route | Dose (mg/kg) | Reference |

| Tmax | ~3 | h | Rat | Oral | 100 | [1] |

| Cmax | > sEH IC50 | - | Rat | Oral | 100 | |

| AUC | ~5x higher than N-benzyl-9Z,12Z,15Z-octadecatrienamide | - | Rat | Oral | 100 |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. sEH IC50: The half maximal inhibitory concentration against soluble epoxide hydrolase.

Metabolism and Excretion

While specific metabolism and excretion studies for this compound are not extensively detailed in the available literature, research on a closely related compound, N-(alpha-methylbenzyl)linoleamide (MBLA), provides significant insights.

In studies conducted on rats, the primary metabolites of MBLA were identified as dicarboxylic acid monoamides, with N-(alpha-methylbenzyl)succinic acid monoamide being the main metabolite found in urine. Other urinary metabolites included conjugated alpha-methylbenzylamine, hippuric acid, and conjugates of the dicarboxylic acid monoamides. Biliary excretion of radioactivity after oral administration of radiolabeled MBLA was found to be approximately 7% of the dose when bile was constantly infused into the duodenum.

In humans, oral administration of MBLA also resulted in the excretion of dicarboxylic acid monoamides in the urine, with N-(alpha-methylbenzyl)succinic acid monoamide being the primary metabolite. A significant portion of the unchanged MBLA, approximately 53% of the dose, was excreted in the feces over three days. Notably, MBLA was not detectable in the serum of a volunteer who had been taking a daily oral dose of 1500 mg for three months, suggesting extensive metabolism or limited systemic absorption at that dose.

Experimental Protocols

The following outlines the general methodologies employed in the pharmacokinetic evaluation of this compound and related compounds.

Animal Studies

Pharmacokinetic Study in Rats:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg). The compound is often formulated in a vehicle suitable for oral administration.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96 hours) from the tail vein or another appropriate site.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters like Tmax, Cmax, and AUC using appropriate software.

Metabolite Identification in Rats:

-

Dosing: Rats are administered N-(alpha-methylbenzyl)[1-14C]linoleamide orally.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours). For biliary excretion studies, bile duct cannulation is performed to collect bile.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and identified using techniques such as gas-liquid chromatography (GLC) and mass spectrometry (MS).

Human Studies

Metabolite Identification in Humans:

-

Administration: Human volunteers are administered the compound orally.

-

Sample Collection: Urine and feces are collected over a defined period.

-

Analysis: The collected samples are analyzed for the presence of metabolites using methods like GLC.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are linked to its inhibition of soluble epoxide hydrolase (sEH). The following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

References

- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‑Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain [escholarship.org]

- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Macamides in Lepidium meyenii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamides, a class of N-benzyl-fatty acid amides, are unique secondary metabolites found exclusively in the Peruvian plant Lepidium meyenii, commonly known as maca. Since their discovery, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and history of macamides, detailing the seminal research that led to their isolation and characterization. It includes a comprehensive summary of the experimental protocols employed in their extraction, purification, and structural elucidation. Furthermore, this guide presents quantitative data on macamide content in maca and explores the key signaling pathways through which they exert their pharmacological effects, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Unique Class of Bioactive Compounds

Lepidium meyenii, a cruciferous vegetable native to the high Andes of Peru, has been used for centuries in traditional medicine for its purported benefits on fertility, energy, and overall vitality. Scientific investigation into the chemical constituents of maca in the late 20th and early 21st centuries led to the discovery of a novel class of lipid-soluble compounds: the macamides. These N-benzylated fatty acid amides are not found in fresh maca root but are formed during the traditional post-harvest drying process. This discovery was a pivotal moment in maca research, shifting the focus towards understanding the biosynthesis and pharmacological properties of these unique molecules.

The Discovery and Seminal Research

The term "macamide" was first prominently used in the scientific literature in the early 2000s to describe the benzylated alkamides isolated from Lepidium meyenii. A foundational paper in this field is the 2002 publication by Muhammad and colleagues, which detailed the isolation and structural elucidation of several of these compounds. This research laid the groundwork for subsequent studies that expanded the known family of macamides and began to unravel their biological significance.

Key research milestones in the discovery and characterization of macamides are attributed to several research groups. The work of Zhao et al. (2005) and McCollom et al. (2005) further expanded the understanding of the diversity of macamides and provided the first quantitative analyses of these compounds in dried maca hypocotyls. These early studies were critical in establishing the chemical profile of maca and identifying macamides as key bioactive markers.

Biosynthesis of Macamides: A Post-Harvest Phenomenon

A crucial aspect of macamide chemistry is their formation during the post-harvest drying of the maca hypocotyls. Research has shown that macamides are virtually absent in fresh maca. The traditional Andean practice of sun-drying the harvested roots initiates an enzymatic process that leads to their synthesis.

The proposed biosynthetic pathway involves two key precursor molecules: benzylamine (B48309) and long-chain fatty acids. Benzylamine is derived from the enzymatic breakdown of glucosinolates, which are abundant in fresh maca. Concurrently, the drying process induces the hydrolysis of lipids, releasing free fatty acids. The condensation of benzylamine and these fatty acids, likely an enzyme-mediated reaction, results in the formation of the various macamide structures.

Below is a simplified workflow of the proposed macamide biosynthesis during post-harvest processing.

Caption: Proposed biosynthetic pathway of macamides during post-harvest drying of Lepidium meyenii.

Experimental Protocols for Macamide Research

The isolation and characterization of macamides have relied on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies adapted from seminal publications in the field.

Extraction of Macamides from Dried Maca

The nonpolar nature of macamides dictates the use of lipophilic solvents for their extraction.

-

Objective: To extract the lipid-soluble fraction containing macamides from dried maca powder.

-

Methodology:

-

Sample Preparation: Dried maca hypocotyls are ground into a fine powder.

-

Solvent Extraction: The maca powder is subjected to extraction with a nonpolar solvent, most commonly petroleum ether or hexane. This is typically performed using a Soxhlet apparatus or by maceration with continuous agitation for a prolonged period (e.g., 24 hours).

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

-

Isolation and Purification of Individual Macamides

The crude extract, containing a mixture of macamides and other lipids, requires further purification to isolate individual compounds.

-

Objective: To separate and purify individual macamides from the crude lipid extract.

-

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with macamides are further purified using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

-

The general workflow for macamide isolation and purification is depicted below.

Caption: A typical experimental workflow for the isolation and purification of macamides.

Structural Elucidation and Quantification

The definitive identification and quantification of macamides are achieved through a combination of spectroscopic and spectrometric methods.

-

Objective: To determine the chemical structure and quantity of isolated macamides.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the precise chemical structure of the isolated compounds. These techniques provide detailed information about the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the macamides. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in structural confirmation.

-

High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS): For quantification, an analytical HPLC method is developed. Macamides are typically detected by UV absorbance at around 210 nm or by using a mass spectrometer as a detector for enhanced sensitivity and selectivity. Quantification is performed by comparing the peak areas of the samples to those of certified reference standards.

-

Quantitative Analysis of Macamides in Lepidium meyenii

The concentration of macamides in dried maca can vary significantly depending on the ecotype, cultivation conditions, and post-harvest processing methods. Early studies provided the first quantitative data, which have been expanded upon in subsequent research.

Table 1: Quantitative Data of Major Macamides in Dried Lepidium meyenii Hypocotyls from Early Studies

| Macamide | Chemical Name | Concentration Range (µg/g of dried material) | Reference |

| N-benzylhexadecanamide | N-benzylpalmitamide | 1.6 - 12.3 | McCollom et al., 2005[1] |

| N-benzyl-9Z-octadecenamide | N-benzyloleamide | 0.5 - 5.2 | McCollom et al., 2005[1] |

| N-benzyl-9Z,12Z-octadecadienamide | N-benzyllinoleamide | 0.8 - 6.1 | McCollom et al., 2005[1] |

| N-benzyl-9Z,12Z,15Z-octadecatrienamide | N-benzyllinolenamide | 0.2 - 3.4 | McCollom et al., 2005[1] |

Pharmacological Activity and Signaling Pathways

Macamides have been shown to exert a wide range of biological activities, including neuroprotective, anti-inflammatory, and fertility-enhancing effects. Their structural similarity to the endocannabinoid anandamide (B1667382) has led to investigations into their interaction with the endocannabinoid system.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most well-characterized mechanisms of action for macamides is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, macamides increase the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.

References

N-Benzyllinoleamide: A Technical Overview for Researchers

Introduction

N-Benzyllinoleamide is a naturally occurring fatty acid amide found in plants such as Lepidium meyenii (maca) and Heliopsis helianthoides.[1] It has garnered significant interest within the scientific community for its potential therapeutic properties, primarily as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain. Furthermore, emerging research has identified its role as an inhibitor of the NF-κB signaling pathway and an activator of the Nrf2 pathway, suggesting a multi-faceted mechanism of action with implications for a range of pathological conditions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, also known as (9Z,12Z)-N-benzyloctadeca-9,12-dienamide, is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 18286-71-0 | [1][2][3][4] |

| Molecular Formula | C25H39NO | |

| Molecular Weight | 369.6 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, and Ethanol (all at 30 mg/mL) |

Pharmacological Activity

This compound exhibits a range of biological activities, with the most prominent being its effects on key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby exerting anti-inflammatory and analgesic effects.

Modulation of NF-κB and Nrf2 Pathways

In addition to its effects on sEH, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and activate the antioxidant Nrf2 pathway. Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators. Conversely, activation of Nrf2 promotes the expression of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Species | Value | Reference |

| sEH Inhibition (IC50) | Human | 0.155 µM | |

| Rat | 0.041 µM | ||

| Mouse | 0.044 µM | ||

| FAAH Inhibition (IC50) | Human | 10.8 µM | |

| NF-κB Inhibition (IC50) | Murine Neuroblastoma Cells | 8.80 µM | |

| Nrf2 Activation (EC50) | Murine Neuroblastoma Cells | 35.24 µM | |

| In vivo Efficacy | Mouse model of LPS-induced inflammatory pain | Increased paw withdrawal threshold at 100 mg/kg |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human, rat, and mouse sEH.

Methodology:

-

Enzyme Source: Recombinant human, rat, and mouse sEH are expressed in and purified from a baculovirus/insect cell system.

-

Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), is used.

-

Assay Buffer: The assay is typically performed in a buffered solution (e.g., Bis-Tris/HCl buffer, pH 7.0) containing a carrier protein like bovine serum albumin (BSA).

-

Procedure: a. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. b. The enzyme solution is pre-incubated with different concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is initiated by the addition of the fluorescent substrate (CMNPC). d. The hydrolysis of CMNPC by sEH generates a fluorescent product, which is monitored kinetically using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 465 nm).

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by non-linear regression analysis of the concentration-response curve.

NF-κB Inhibition Assay

Objective: To assess the ability of this compound to inhibit NF-κB activation in a cellular context.

Methodology:

-

Cell Line: A suitable cell line, such as Neuro2a murine neuroblastoma cells, is used.

-

Transfection: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are pre-treated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nrf2 Activation Assay

Objective: To evaluate the potential of this compound to activate the Nrf2 antioxidant pathway.

Methodology:

-

Cell Line and Transfection: Similar to the NF-κB assay, a cell line (e.g., Neuro2a) is transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are treated with various concentrations of this compound or a known Nrf2 activator as a positive control for a specified duration (e.g., 24 hours).

-

Luciferase Assay: Following treatment, cells are lysed, and the luciferase activity is measured.

-

Data Analysis: The fold-induction of luciferase activity relative to the vehicle-treated control is calculated. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Inflammatory Pain Model

Objective: To investigate the analgesic effects of this compound in an animal model of inflammatory pain.

Methodology:

-

Animal Model: A common model is the lipopolysaccharide (LPS)-induced inflammatory pain model in mice.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.

-

Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the paw of the mice.

-

Behavioral Testing: The pain response is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points after LPS injection.

-

Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion

This compound is a promising natural product with well-defined mechanisms of action targeting key pathways in inflammation and oxidative stress. Its ability to inhibit sEH and NF-κB while activating Nrf2 makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and pain-related disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

References

Methodological & Application

Protocol for the Chemical Synthesis of N-Benzyllinoleamide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a member of the macamide family of bioactive lipids, which are N-benzylamides of long-chain fatty acids.[1] Originally identified as a constituent of Lepidium meyenii (Maca), this compound has garnered significant interest in the scientific community for its therapeutic potential.[1] Notably, this compound acts as an orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, a mechanism that allows it to alleviate inflammatory pain.[1] The inhibition of sEH increases the levels of anti-inflammatory and analgesic epoxy fatty acids, making this compound a promising candidate for further investigation in pain management and anti-inflammatory drug development.

This document provides a detailed protocol for the chemical synthesis of this compound, intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | 1.0 |

| Benzylamine (B48309) | C₇H₉N | 107.15 | 1.1 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) HCl (EDC) | C₈H₁₈ClN₃ | 191.70 | 1.25 |

| 4-Dimethylaminopyridine (B28879) (DMAP) | C₇H₁₀N₂ | 122.17 | Catalytic Amount |

| This compound | C₂₅H₃₉NO | 369.59 | - |

Experimental Protocol

This protocol outlines the synthesis of this compound via the amidation of linoleic acid with benzylamine, facilitated by the coupling agent EDC.

Materials and Reagents:

-

Linoleic Acid (≥95%)

-

Benzylamine (≥99%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add linoleic acid (1.0 eq). Dissolve the linoleic acid in anhydrous dichloromethane (DCM).

-

Activation of Carboxylic Acid: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.25 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 15 minutes.[1]

-

Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (linoleic acid) is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Visualizations

Below are diagrams illustrating the chemical synthesis workflow and the biological signaling pathway associated with this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway of this compound as an sEH inhibitor.

References

Application Notes and Protocols: Extraction of N-Benzyllinoleamide from Maca Root

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidium meyenii (Maca) is a plant native to the Peruvian Andes, recognized for its nutritional and medicinal properties. Among its various bioactive constituents, a class of N-benzylamides of long-chain fatty acids known as macamides have garnered significant scientific interest. N-Benzyllinoleamide, in particular, has been identified as a potent and orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, suggesting its therapeutic potential in alleviating inflammatory pain.[1][2][3][4] This document provides detailed protocols for the extraction, purification, and quantification of this compound from maca root, intended for research and drug development applications.

Quantitative Data Summary

The concentration of this compound and other macamides can vary significantly between different commercial maca products, influenced by factors such as post-harvest treatment. The following table summarizes the quantitative analysis of selected macamides found in various maca root extracts.

| Macamide | Concentration Range in Dried Plant Material (%) | Average Concentration in Commercial Products (mg/g of root) | Notes |

| This compound | Not explicitly stated as a percentage range, but identified as a particularly relevant macamide due to its high abundance and in vitro efficacy. | Varies significantly; identified as a major macamide in several products. | A key bioactive component with sEH inhibitory activity. |

| Total Macamides | 0.0016% - 0.0123% | ~1.24 mg/g (average of 13 commercial products) | Total macamide content can reach up to ≥ 3.29 mg/g in certain products. |

| N-benzylhexadecanamide | Predominant macamide in some samples. | - | - |

| N-benzyl-(9Z)-octadecenamide | Present in significant quantities. | - | - |

| N-benzyl-(9Z, 12Z)-octadecadienamide | Present in significant quantities. | - | - |

Experimental Protocols

Protocol 1: Extraction of Macamides from Maca Root Powder

This protocol outlines a general procedure for the extraction of a macamide-rich fraction from dried maca root powder using an organic solvent.

Materials:

-

Dried maca root powder

-

Methanol (B129727) (reagent grade) or 80% Methanol

-

Conical flask or beaker

-

Shaker or magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried maca root powder and place it into a 2 L conical flask.

-

Add 1 L of 80% methanol to the flask (or a 1:20 w/v ratio of maca to solvent).

-

Securely cover the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

-

After 24 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

-

Collect the filtrate (the methanol extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.

-

The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Purification of this compound using Preparative Liquid Chromatography

This protocol describes the purification of this compound from the crude macamide extract using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude macamide extract

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, for improved peak shape)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve the crude macamide extract in a minimal amount of the initial mobile phase (e.g., 80% acetonitrile in water).

-

Filter the dissolved extract through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase. A typical solvent system consists of (A) water and (B) acetonitrile, both potentially containing 0.005% trifluoroacetic acid.

-

Inject the filtered extract onto the column.

-

Run a gradient elution program to separate the macamides. A suggested gradient is from 80% B to 100% B over 24 minutes. The flow rate will depend on the column dimensions.

-

Monitor the elution of compounds using a UV detector, typically at 210 nm.

-

Collect fractions corresponding to the peak of this compound. The identity of the peak can be confirmed by comparison with a synthetic standard or by subsequent analytical techniques (e.g., LC-MS/MS).

-

Combine the fractions containing the purified this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Analytical Quantification of this compound by HPLC-UV-MS/MS

This protocol details the analytical method for quantifying this compound in maca extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector and coupled to a mass spectrometer (MS/MS).

-

Column: Zorbax XDB C-18 (250 x 4.6 mm i.d.; 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.005% trifluoroacetic acid

-

B: Acetonitrile with 0.005% trifluoroacetic acid

-

-

Gradient: 80% B to 100% B in 24 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 210 nm.

-

MS Detection: Positive ion mode.

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the maca extract sample by dissolving a known amount in the initial mobile phase and filtering it.

-

Inject the calibration standards and the sample extract into the HPLC system.

-

Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Confirm the identity of the this compound peak using MS/MS fragmentation patterns.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathway of this compound Action

Caption: this compound inhibits sEH, increasing EETs and promoting anti-inflammatory effects.

References

- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N‑Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain [escholarship.org]

Application Note: UHPLC-PDA Method for the Quantification of N-Benzyllinoleamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyllinoleamide is a member of the macamide class of secondary metabolites, which are naturally occurring compounds found in Lepidium meyenii (Maca).[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Notably, this compound has been identified as an orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, a characteristic that links it to the alleviation of inflammatory pain.[2] As research into the therapeutic applications of this compound expands, the need for a robust, accurate, and reliable analytical method for its quantification is paramount.

This application note details a validated Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method for the precise quantification of this compound. The described protocol is designed to be a valuable tool for researchers in quality control, pharmacokinetic studies, and drug discovery.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium phosphate (B84403) (analytical grade)

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation

-

For Plant Material (e.g., Maca):

-

Dry and grind the plant material to a fine powder.

-

Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as petroleum ether or methanol. Sonication or shaking can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet solid debris.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol.

-

-

General Sample Preparation:

-

Dilute the sample with the mobile phase to an expected concentration within the calibration range.

-

Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulates.

-

4. UHPLC-PDA Instrumentation and Conditions

A UHPLC system equipped with a photodiode array detector is used for the analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Aqueous Ammonium Phosphate |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient starting from a lower percentage of Mobile Phase B to a higher percentage over a specified time to ensure optimal separation. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| PDA Detection | 210 nm |

Method Validation

The developed UHPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Results and Data Presentation

The quantitative performance of the UHPLC-PDA method for this compound is summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 - 0.11 µg/mL |

| Limit of Quantification (LOQ) | 0.10 - 1.48 µg/mL |

Data presented are typical values based on published methods for related macamides and may vary slightly depending on the specific instrumentation and experimental conditions.

Table 2: Precision and Accuracy

| Parameter | Acceptance Criteria | Result |

| Intra-day Precision (RSD%) | < 2% | 1.12 - 1.50% |

| Inter-day Precision (RSD%) | < 2% | 1.22 - 1.58% |

| Repeatability (RSD%) | < 2% | 1.50 - 1.97% |

| Accuracy (Recovery %) | 95 - 105% | 96.79 - 109.99% |

Data presented are typical values based on published methods for related macamides and may vary slightly depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

Caption: Workflow for this compound quantification.

Caption: this compound's role in inflammation.

The UHPLC-PDA method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in both academic and industrial research settings. The detailed protocol and validation data presented herein should enable researchers to readily implement this method for their specific needs, thereby facilitating further investigation into the promising therapeutic potential of this compound.

References

Gas chromatography-mass spectrometry analysis of N-Benzyllinoleamide

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of N-Benzyllinoleamide using gas chromatography-mass spectrometry (GC-MS). The methodology outlined is intended for researchers, scientists, and drug development professionals engaged in the analysis of fatty acid amides. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis. Representative quantitative data and a typical fragmentation pattern are also presented.

Introduction

This compound is a synthetic fatty acid amide with potential pharmacological activities. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices during research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of semi-volatile compounds like this compound.[1] This document provides a comprehensive guide to performing GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

This compound standard

-

Volatile organic solvent (e.g., dichloromethane, hexane, methanol, ethyl ether)[2]

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Glass autosampler vials (1.5 mL) with inserts[2]

-

Syringe filters (0.45 µm)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound standard.

-

Dissolve the standard in a suitable volatile organic solvent to prepare a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Extraction (from a solid or semi-solid matrix):

-

Weigh a precise amount of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.

-

Add a known volume of a suitable extraction solvent (e.g., 5 mL of dichloromethane).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.[1]

-

Carefully collect the supernatant (organic layer).

-

If water is present, pass the organic layer through a small column of anhydrous sodium sulfate to remove moisture.[1]

-

-

Final Sample Preparation:

-

Filter the extract or diluted standard solution through a 0.45 µm syringe filter into a GC vial.

-

The final concentration should be optimized to achieve an on-column loading of approximately 10 ng for a 1 µL injection in splitless mode. A typical concentration to start with is around 10 µg/mL.

-

Ensure a minimum sample volume of 50 µL in the vial.

-

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adjusted to optimize separation and detection for specific instrumentation.

| Parameter | Setting | Reference |

| Gas Chromatograph | Agilent 7890B GC or equivalent | |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column | |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | |

| Injection Volume | 1 µL | |

| Injector Mode | Splitless | |

| Injector Temperature | 280 °C | |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min | |

| Transfer Line Temp. | 280 °C | |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Ionization Energy | 70 eV (Electron Ionization - EI) | |

| Mass Scan Range | m/z 40-600 | |

| Solvent Delay | 5 minutes |

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The linearity of the method should be evaluated using the coefficient of determination (R²).

Table 1: Representative Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 78,912 |

| 10 | 155,432 |

| 25 | 380,112 |

| 50 | 765,234 |

| 100 | 1,520,456 |

| R² | 0.9995 |

Table 2: Method Performance Characteristics (Hypothetical Data)

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (RSD%) | < 5% |

| Recovery (%) | 95 - 105% |

Qualitative Analysis: Mass Spectrum

The mass spectrum of this compound obtained by electron ionization will show a molecular ion peak and several characteristic fragment ions. The fragmentation of amides often involves cleavage of the N-CO bond. For this compound, a prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl (B1604629) group. Another expected fragmentation is the cleavage of the amide bond, leading to the formation of an acylium ion.

Table 3: Expected Mass Fragments for this compound

| m/z | Proposed Fragment Ion |

| 369 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 278 | [M - C₇H₈]⁺ (Loss of toluene) |

| 106 | [C₇H₈N]⁺ (Benzylamine fragment) |

Visualization

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with representative data, serves as a valuable resource for researchers in the fields of analytical chemistry and drug development. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine qualitative and quantitative analysis.

References

In Vivo Experimental Design Using N-Benzyllinoleamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive macamide found in the plant Lepidium meyenii (Maca).[1][2][3][4] It has garnered significant interest in the scientific community for its therapeutic potential, primarily attributed to its role as an inhibitor of soluble epoxide hydrolase (sEH).[1] While also characterized as a weak inhibitor of fatty acid amide hydrolase (FAAH), its primary mechanism of action in vivo appears to be through the modulation of the sEH pathway, which plays a crucial role in inflammation and pain signaling. These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols and data presentation.

Mechanism of Action & Signaling Pathways

This compound's primary mode of action is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, this compound increases the levels of these beneficial lipids, thereby reducing inflammation and pain. A secondary, less potent mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Caption: Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway.

In Vivo Application: Alleviation of Inflammatory Pain